

physical and chemical properties of 2-**lodo-4-methyl-6-nitrophenol**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-*lodo-4-methyl-6-nitrophenol***

Cat. No.: **B1268069**

[Get Quote](#)

An In-depth Technical Guide on 2-**lodo-4-methyl-6-nitrophenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-*lodo-4-methyl-6-nitrophenol* is a halogenated nitrophenol derivative with potential applications in various fields of chemical and pharmaceutical research. Its chemical structure, featuring an aromatic ring substituted with hydroxyl, iodo, methyl, and nitro groups, imparts a unique combination of physical and chemical properties.^[1] This guide provides a comprehensive overview of the known physical and chemical characteristics of **2-*lodo-4-methyl-6-nitrophenol***, along with proposed experimental protocols and a discussion of its potential biological relevance based on related compounds.

Core Physical and Chemical Properties

The properties of **2-*lodo-4-methyl-6-nitrophenol*** are summarized in the tables below. These values are a combination of experimental data and scientifically predicted estimates.

Physical Properties

Property	Value	Source/Notes
Physical State	Solid at room temperature	[1]
Molecular Formula	C ₇ H ₆ INO ₃	[1][2][3][4][5]
Molecular Weight	279.03 g/mol	[1][2][5]
Melting Point	82-84 °C	Experimental[1]
Boiling Point	254.4 ± 35.0 °C	Predicted[1]
Density	2.021 ± 0.06 g/cm ³	Predicted[1]
LogP (Octanol-Water Partition Coefficient)	3.0	Predicted[1]
Topological Polar Surface Area	66.1 Å ²	[1]

Chemical Identifiers

Identifier	Value
CAS Number	69492-91-7
IUPAC Name	2-iodo-4-methyl-6-nitrophenol
InChI	InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
InChIKey	ZGSKNXKQYFZYAW-UHFFFAOYSA-N
SMILES	CC1=CC(I)=C(O)C(=C1)--INVALID-LINK--[O-]

Chemical Properties

Property	Value	Source/Notes
pKa	5.79 ± 0.38	Predicted[1]

The presence of the electron-withdrawing nitro group is expected to increase the acidity of the phenolic hydroxyl group.

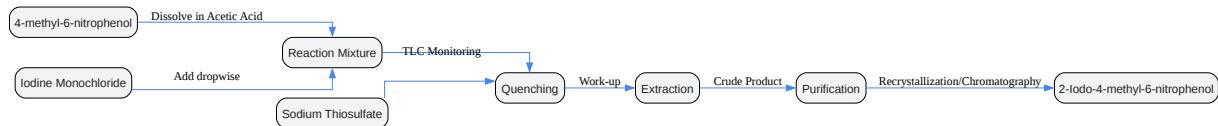
Experimental Protocols

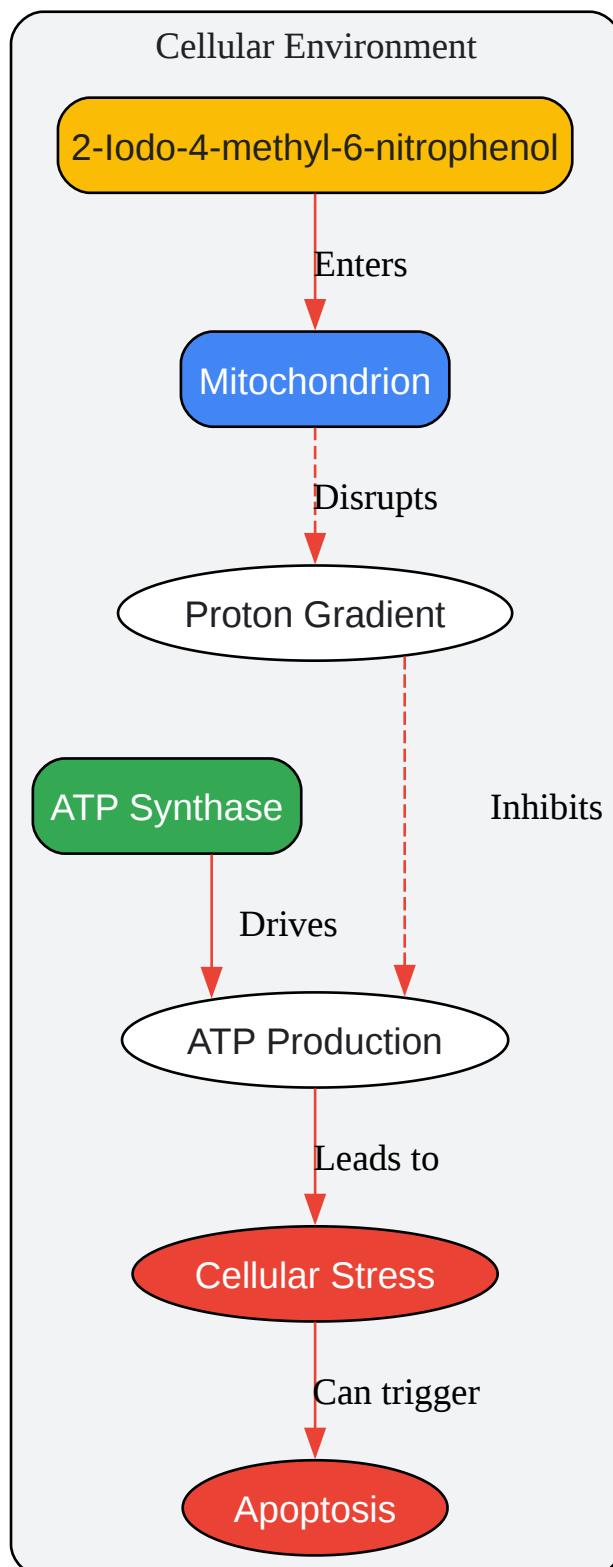
Detailed, peer-reviewed experimental protocols for the synthesis and purification of **2-Iodo-4-methyl-6-nitrophenol** are not readily available in the public domain. However, based on general organic chemistry principles and known reactions for similar compounds, a plausible synthetic route can be proposed.

Proposed Synthesis

A likely synthetic pathway for **2-Iodo-4-methyl-6-nitrophenol** would involve the direct iodination of a suitable precursor, such as 4-methyl-2-nitrophenol or 4-methyl-6-nitrophenol. The directing effects of the existing substituents on the aromatic ring would guide the position of the incoming iodine atom.

Reaction: Iodination of 4-methyl-6-nitrophenol.


Reagents and Solvents:


- 4-methyl-6-nitrophenol (starting material)
- Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) as the iodinating agent
- A suitable solvent such as acetic acid, methanol, or a chlorinated solvent.
- A catalyst, if required (e.g., a Lewis acid for ICl).

Methodology:

- Dissolve 4-methyl-6-nitrophenol in the chosen solvent in a reaction flask.
- Cool the solution in an ice bath to control the reaction temperature.
- Slowly add the iodinating agent (e.g., a solution of ICl in the same solvent) to the stirred solution.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-4-methyl-6-nitrophenol (69492-91-7) for sale [vulcanchem.com]
- 2. 2-Iodo-4-methyl-6-nitrophenol [webbook.nist.gov]
- 3. 2-iodo-4-methyl-6-nitrophenol - C7H6INO3 | CSSB00000049950 [chem-space.com]
- 4. 2-IODO-4-METHYL-6-NITROPHENOL | 69492-91-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Iodo-4-methyl-6-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268069#physical-and-chemical-properties-of-2-iodo-4-methyl-6-nitrophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com